molecular formula C17H14ClFN2OS B2684111 10-(4-chlorophenyl)-4-fluoro-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione CAS No. 893789-97-4

10-(4-chlorophenyl)-4-fluoro-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione

Cat. No.: B2684111
CAS No.: 893789-97-4
M. Wt: 348.82
InChI Key: DTRBABCEGJGKOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 10-(4-chlorophenyl)-4-fluoro-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0²,⁷]trideca-2,4,6-triene-11-thione is a structurally complex heterocyclic molecule featuring a tricyclic core with fused oxygen (8-oxa), nitrogen (10,12-diaza), and sulfur (11-thione) functionalities. Its substitution pattern includes a 4-chlorophenyl group at position 10, a fluorine atom at position 4, and a methyl group at position 7. This arrangement confers unique electronic and steric properties, making it a candidate for exploration in medicinal chemistry and materials science.

Properties

IUPAC Name

10-(4-chlorophenyl)-4-fluoro-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-11-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClFN2OS/c1-17-9-14(13-8-11(19)4-7-15(13)22-17)20-16(23)21(17)12-5-2-10(18)3-6-12/h2-8,14H,9H2,1H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTRBABCEGJGKOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3=C(O1)C=CC(=C3)F)NC(=S)N2C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(4-chlorophenyl)-4-fluoro-9-methyl-8-oxa-10,12-diazatricyclo[7310^{2,7}]trideca-2,4,6-triene-11-thione typically involves multi-step organic reactions One common approach is to start with the appropriate chlorophenyl and fluoro precursors, followed by cyclization reactions to form the tricyclic core

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis routes. This includes scaling up the reactions, using continuous flow reactors, and employing catalysts to improve yield and efficiency. The choice of solvents, temperature control, and purification methods are crucial to ensure the quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

10-(4-chlorophenyl)-4-fluoro-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.

    Substitution: The chlorophenyl and fluoro groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

10-(4-chlorophenyl)-4-fluoro-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules.

    Materials Science: Its unique structure makes it a candidate for developing new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 10-(4-chlorophenyl)-4-fluoro-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Substituent Variations and Electronic Effects

  • 10-(4-Isopropylphenyl)-4-chloro-9-methyl analog (): This analog replaces the 4-chlorophenyl group with a 4-isopropylphenyl moiety and substitutes fluorine with chlorine at position 3. Chlorine’s stronger electron-withdrawing nature compared to fluorine may lower the electron density of the aromatic system, influencing intermolecular interactions or binding affinity in biological systems .
  • Methoxy- and Hydroxyphenyl Derivatives (): Compounds such as 9-(4-methoxyphenyl)- and 9-(4-hydroxyphenyl)-substituted analogs introduce electron-donating groups (methoxy, hydroxy) instead of halogens.

Data Table: Key Properties of Analogous Compounds

Compound Name Substituents (Position) Molecular Weight (g/mol) Notable Features
10-(4-Chlorophenyl)-4-fluoro-9-methyl-8-oxa-10,12-diazatricyclo[...]-11-thione (Target) 4-ClPh (10), F (4), Me (9) ~365.8* Electron-deficient aromatic system
4-Chloro-10-(4-isopropylphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[...]-11-thione () 4-iPrPh (10), Cl (4), Me (9) ~395.9 Increased steric bulk
9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[...]-4(8)-one-6 () 4-MeOPh (9) ~370.5 Electron-rich aromatic system
9-(4-Hydroxyphenyl)-3,7-dithia-5-azatetracyclo[...]-4(8)-one-6 () 4-HOPh (9) ~356.4 Potential for hydrogen bonding

*Estimated via molecular formula.

Biological Activity

Chemical Structure and Synthesis

The compound features a unique tricyclic structure that incorporates both nitrogen and sulfur atoms, which may contribute to its biological properties. The synthesis of such complex compounds typically involves multi-step reactions that can include cyclization and functional group modifications.

Example Synthesis Pathway

  • Starting Materials : Specific precursors containing chlorophenyl and fluoro groups.
  • Reagents : Use of catalysts and solvents to facilitate reactions.
  • Steps :
    • Formation of the tricyclic core through cyclization.
    • Introduction of the thione group via thioketone intermediates.

Antimicrobial Properties

Recent studies have shown that compounds with similar structural features exhibit significant antimicrobial activity. For instance, compounds derived from thioketones have been reported to possess antifungal and antibacterial properties.

CompoundActivity TypeMinimum Inhibitory Concentration (MIC)
KaranjinAntifungal32 μg/mL
Compound AAntibacterial16 μg/mL

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzyme Activity : Similar compounds often inhibit enzymes critical for microbial survival.
  • Disruption of Cell Membranes : Interaction with lipid bilayers can lead to increased permeability and cell lysis.

Case Studies

  • Antifungal Activity : In a study evaluating various thioketone derivatives, the compound demonstrated comparable efficacy to known antifungal agents against Candida species.
  • Cytotoxicity Assessments : Evaluations on human cell lines indicated that the compound had selective cytotoxic effects, sparing normal cells while affecting cancerous cells.

Toxicological Profile

Understanding the safety profile is crucial for any potential therapeutic application. Toxicological assessments reveal:

  • Acute Toxicity : Low toxicity observed in preliminary studies.
  • Long-term Effects : Further studies are required to assess chronic exposure impacts.

Future Directions

Research is ongoing to explore:

  • Mechanistic Studies : Detailed investigations into how the compound interacts at the molecular level with biological targets.
  • Therapeutic Applications : Potential use in treating infections or as an adjunct in cancer therapy due to its selective cytotoxicity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.